

An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromoisobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromoisobutyrate*

Cat. No.: *B052115*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromoisobutyrate is a crucial building block in organic synthesis, most notably as an initiator in Atom Transfer Radical Polymerization (ATRP). A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in the fields of polymer chemistry and drug delivery. This guide provides a comprehensive overview of these properties, along with standardized experimental methodologies for their determination.

Quantitative Physical Properties

The physical characteristics of **Ethyl 2-bromoisobutyrate** are well-documented. The following table summarizes the key quantitative data available for this compound.

Property	Value	Units	Conditions	Citations
Molecular Weight	195.05	g/mol		[1] [2]
195.06	g/mol			[3] [4]
Density	1.329	g/mL	at 25 °C	[2] [5] [6]
1.311	g/cm ³			[3]
1.31	at 20/20 °C			[7] [8] [9]
Boiling Point	162-164	°C		[10]
161-163	°C			[6]
161	°C	at 760 mmHg		[3] [8] [9]
65-67	°C	at 11 mmHg		[2] [5] [6]
Melting Point	-61	°C		[11]
Refractive Index	1.444	at 20 °C, D-line		[2] [5] [6]
1.4425-1.4465	at 20 °C			[12]
1.44		[4] [7] [8] [9]		
Vapor Pressure	2.01	mmHg	at 25 °C	[6]
2.61	mmHg			[1] [13]
Flash Point	57	°C	(135 °F)	[10]
60	°C	(140 °F)		[3] [6] [7] [8] [9] [14]
Solubility	Insoluble	in water		[3] [5] [6] [10] [15]
Soluble	in alcohol, ether			[5] [6] [10]
Soluble	in common organic solvents			[16]

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like **Ethyl 2-bromoisobutyrate**.

1. Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a liquid, especially when only a small sample is available.[10]

- Apparatus: Thiele tube or a similar heating apparatus, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.
- Procedure:
 - A small amount of **Ethyl 2-bromoisobutyrate** is placed in the small test tube.
 - The capillary tube is inverted and placed into the test tube with the liquid.
 - The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point oil.
 - The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the liquid will enter the capillary tube.
 - A continuous stream of bubbles will emerge from the capillary tube when the boiling point is reached.
 - The heat source is then removed, and the temperature is allowed to fall.
 - The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13]

2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

- Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately.
 - The pycnometer is filled with **Ethyl 2-bromoisobutyrate**, ensuring no air bubbles are present.
 - The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
 - The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
 - The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[\[1\]](#)

3. Determination of Refractive Index (Abbe Refractometer)

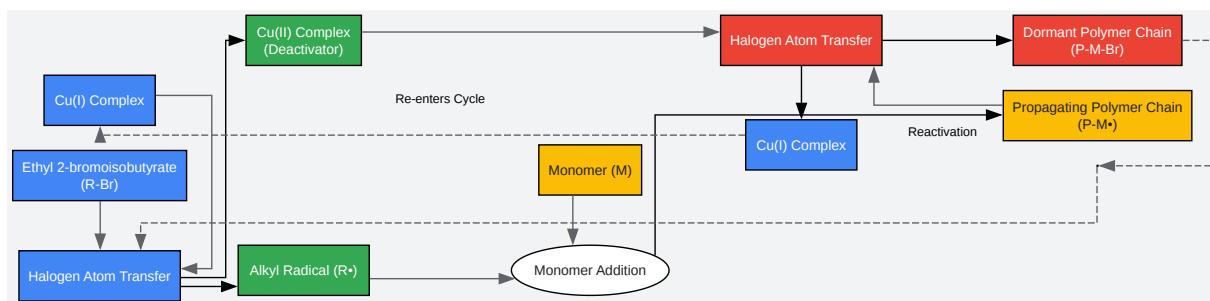
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

- Apparatus: Abbe refractometer, a constant temperature water circulator, and a light source (typically a sodium D-line source).
- Procedure:
 - The refractometer is calibrated using a standard liquid with a known refractive index.
 - A few drops of **Ethyl 2-bromoisobutyrate** are placed on the prism of the refractometer.
 - The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
 - The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

4. Determination of Solubility

Solubility tests are performed to determine the qualitative solubility of a compound in various solvents.

- Apparatus: Small test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, diethyl ether).
- Procedure:
 - A small, measured amount of **Ethyl 2-bromoisobutyrate** (e.g., 0.1 mL) is added to a test tube.
 - A small, measured volume of the solvent (e.g., 3 mL) is added to the test tube.
 - The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
 - The mixture is then allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble). The formation of a cloudy suspension indicates partial solubility.[7][16][17]


5. Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is generally used for more volatile liquids.[15][18]

- Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup), a heat source, and an ignition source.
- Procedure:
 - The sample cup is filled with **Ethyl 2-bromoisobutyrate** to the specified level.
 - The lid is closed, and the apparatus is heated at a slow, constant rate.
 - At regular temperature intervals, the ignition source is applied to the opening in the lid.
 - The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[19]

Logical Workflow: Role in Atom Transfer Radical Polymerization (ATRP)

Ethyl 2-bromoisobutyrate is a widely used initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures. The following diagram illustrates the logical workflow of its function in this process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mt.com [mt.com]
- 2. saltise.ca [saltise.ca]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. phillysim.org [phillysim.org]
- 7. scribd.com [scribd.com]
- 8. ucc.ie [ucc.ie]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. vernier.com [vernier.com]
- 12. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. filab.fr [filab.fr]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. scimed.co.uk [scimed.co.uk]
- 19. oil-tester.com [oil-tester.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromoisobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052115#what-are-the-physical-properties-of-ethyl-2-bromoisobutyrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com